molecular formula C14H20N2S B4847869 N-cyclopropyl-N'-[1-(2,4-dimethylphenyl)ethyl]thiourea

N-cyclopropyl-N'-[1-(2,4-dimethylphenyl)ethyl]thiourea

Cat. No. B4847869
M. Wt: 248.39 g/mol
InChI Key: VIBCSQPCAVUSMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-N'-[1-(2,4-dimethylphenyl)ethyl]thiourea, also known as CPET, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CPET is a thiourea derivative that is synthesized through a multi-step process, and its unique chemical structure makes it a promising candidate for various applications.

Mechanism of Action

The exact mechanism of action of N-cyclopropyl-N'-[1-(2,4-dimethylphenyl)ethyl]thiourea is not yet fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes and proteins in the body. This compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of the protein kinase C (PKC) pathway, which is involved in cell signaling and regulation.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. Studies have shown that this compound can reduce inflammation and oxidative stress in the body. This compound has also been shown to improve glucose metabolism and insulin sensitivity, making it a potential treatment for diabetes and obesity. Additionally, this compound has been shown to have anti-cancer properties and can induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-cyclopropyl-N'-[1-(2,4-dimethylphenyl)ethyl]thiourea in lab experiments is its unique chemical structure, which makes it a promising candidate for various applications. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that high doses of this compound can be toxic to cells, which can limit its use in certain applications.

Future Directions

There are several future directions for the study of N-cyclopropyl-N'-[1-(2,4-dimethylphenyl)ethyl]thiourea. One area of research is the development of this compound analogs with improved pharmacological properties. Another area of research is the investigation of the potential use of this compound in the treatment of various diseases, such as cancer, diabetes, and obesity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.

Scientific Research Applications

N-cyclopropyl-N'-[1-(2,4-dimethylphenyl)ethyl]thiourea has been widely studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can induce apoptosis in cancer cells. This compound has also been studied for its potential use in the treatment of diabetes and obesity. Additionally, this compound has been shown to have anti-inflammatory and anti-oxidant properties.

properties

IUPAC Name

1-cyclopropyl-3-[1-(2,4-dimethylphenyl)ethyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2S/c1-9-4-7-13(10(2)8-9)11(3)15-14(17)16-12-5-6-12/h4,7-8,11-12H,5-6H2,1-3H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIBCSQPCAVUSMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)NC(=S)NC2CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.